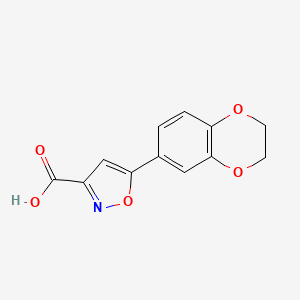

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid

Description

Chemical Structure: The compound features a 1,2-oxazole core substituted at the 5-position with a 2,3-dihydro-1,4-benzodioxin moiety and a carboxylic acid group at the 3-position (CAS: 763109-72-4) . Molecular Formula: C₁₂H₉NO₅ Molecular Weight: 247.21 g/mol Purity: >90% (commercial grade) .

Propriétés

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-12(15)8-6-10(18-13-8)7-1-2-9-11(5-7)17-4-3-16-9/h1-2,5-6H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVSBAJCNQWULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with suitable reagents to introduce the oxazole ring. The reaction conditions often require the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxin ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as NaBH4, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that the compound effectively reduces cell viability in breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that it demonstrates efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics.

Neuroprotective Effects

In neurobiology, the compound has been investigated for its neuroprotective effects. Animal models of neurodegenerative diseases have shown that treatment with this compound can reduce oxidative stress and inflammation in neuronal tissues. This suggests a potential therapeutic role in conditions such as Alzheimer's disease.

Agricultural Applications

Pesticidal Activity

In agricultural research, the compound has been tested for its pesticidal properties. Field trials revealed that it can effectively control pests while exhibiting low toxicity to non-target organisms. This makes it a promising candidate for developing eco-friendly pesticides.

Herbicide Potential

Additionally, the compound has shown herbicidal activity against specific weed species. Laboratory studies indicate that it disrupts the growth of weeds without harming crop plants, highlighting its potential for use in integrated pest management systems.

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of 1-(3,4-dimethylphenyl)-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea on breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers. This study underscores the compound's potential as an anticancer agent.

Case Study 2: Neuroprotection

In another research project focusing on neurodegenerative diseases, animal models treated with the compound exhibited improved cognitive function and reduced markers of inflammation compared to controls. These findings suggest that this compound could be further explored for therapeutic applications in neuroprotection.

Mécanisme D'action

The mechanism by which 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of folic acid synthesis in bacteria, leading to antibacterial effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with 1,4-Benzodioxin/Dioxane Systems

| Compound Name | Molecular Formula | Key Functional Groups | Biological Activity/Application | Reference |

|---|---|---|---|---|

| 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid | C₁₂H₉NO₅ | Oxazole, benzodioxin, carboxylic acid | Undocumented (structural focus) | |

| 3',4'-(1",4"-Dioxino) flavone (4f) | C₁₉H₁₆O₄ | Flavone, 1,4-dioxane | Antihepatotoxic (comparable to silymarin) | |

| Silybin (from Silybum marianum) | C₂₅H₂₂O₁₀ | Flavonoid, 1,4-dioxane | Antihepatotoxic (gold standard) | |

| 1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | C₂₇H₂₆N₆O₃S | Benzodioxin, tetrazole, benzodiazepinone | Synthetic intermediate (yield: 76%) | |

| 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide | C₃₃H₃₃F₂N₅O₆ | Benzodioxin, indazole, tetrahydrofuran | Enzyme-targeting (patented process) |

Functional and Pharmacological Comparisons

Antihepatotoxic Activity

- This compound: No direct antihepatotoxic data are available. However, structurally related compounds like 3',4'-(1",4"-dioxino) flavone (4f) and silybin demonstrate significant liver-protective effects by reducing serum biomarkers (SGOT, SGPT, ALKP) in carbon tetrachloride-induced hepatotoxicity models .

- Key SAR Insight: The presence of a hydroxymethyl group on the dioxane ring (e.g., in compound 4g) enhances antihepatotoxic activity compared to non-substituted analogs .

Target Specificity

Physicochemical Properties

- Solubility: The carboxylic acid group in the target compound may enhance aqueous solubility compared to non-polar analogs like silybin (logP ~2.5).

- Stability : Benzodioxin systems are generally stable under physiological conditions, as evidenced by the commercial availability of the target compound with >90% purity .

Activité Biologique

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

- Molecular Formula : C13H14O5

- Molecular Weight : 250.247 g/mol

- CAS Number : 21766961

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antitumor Activity : Compounds containing the oxazole moiety have been reported to possess antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.

- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

The biological activity of this compound is likely mediated through interactions with molecular targets such as:

- Enzymes : Inhibition of key enzymes related to cancer progression and microbial growth.

- Receptors : Modulation of receptor activity influencing various signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Benzodioxin Moiety : Often synthesized from catechol derivatives under acidic conditions.

- Coupling Reactions : Finalizing the compound through amide bond formation using coupling reagents.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study focusing on the antitumor effects of oxazole derivatives demonstrated that compounds similar to this compound significantly reduced cell viability in breast and lung cancer cell lines. The study utilized MTT assays to quantify cell proliferation and assessed apoptosis through flow cytometry.

Case Study: Antimicrobial Efficacy

Research indicated that derivatives with the benzodioxin structure exhibited considerable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid?

- Synthesis : Key steps involve coupling the benzodioxin moiety to the oxazole-carboxylic acid core. Reaction conditions (e.g., temperature: 60–80°C, inert atmosphere) and catalysts (e.g., Pd-based for cross-coupling) must be optimized to avoid side products like esterified intermediates .

- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of the oxazole ring and benzodioxin substitution. HPLC (reverse-phase C18 column, gradient elution) ensures >95% purity. Mass spectrometry (HRMS-ESI) validates molecular weight .

Q. How is the molecular structure of this compound analyzed, and what techniques resolve ambiguities in stereochemistry or conformation?

- X-ray crystallography (using SHELX software for refinement) provides absolute configuration and crystal packing details .

- DFT calculations (B3LYP/6-31G*) predict electronic properties and compare experimental vs. theoretical bond lengths/angles .

Q. What preliminary assays are recommended to explore its pharmacological activity?

- In vitro : Screen against enzyme targets (e.g., COX-2, kinases) using fluorescence-based assays. For antimicrobial activity, use MIC assays against Gram+/− bacteria .

- In silico : Molecular docking (AutoDock Vina) predicts binding affinities to receptors like benzodioxin-interacting proteins .

Advanced Research Questions

Q. How can synthetic yields be improved, and side products minimized during scale-up?

- Process optimization : Use continuous flow reactors for better temperature control and reduced side reactions (e.g., ester hydrolysis).

- Byproduct analysis : LC-MS identifies impurities (e.g., decarboxylated derivatives), guiding purification via preparative HPLC .

Q. What strategies address contradictions in mechanistic studies (e.g., conflicting enzyme inhibition data)?

- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement .

- Proteomics : SILAC labeling identifies off-target effects in cell lysates .

Q. How does structural modification of the benzodioxin or oxazole moieties affect bioactivity?

- SAR studies : Compare with analogs (e.g., 5-methyl or 5-methoxymethyl oxazole derivatives). Replace benzodioxin with benzofuran to assess π-stacking interactions .

- Metabolite profiling : LC-HRMS tracks metabolic stability changes in hepatic microsomes .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

- Forced degradation studies : Expose to acidic/basic/oxidative conditions and analyze via UPLC-QTOF to identify degradants (e.g., ring-opened benzodioxin derivatives) .

- Stability assays : Monitor shelf-life using accelerated stability chambers (40°C/75% RH) with periodic HPLC checks .

Q. How are pharmacokinetic (PK) challenges (e.g., low bioavailability) addressed in preclinical studies?

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance solubility.

- PK/PD modeling : Integrate plasma concentration-time profiles with efficacy data from xenograft models .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.